Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Regioisomer Differentiation

This ortho‑bromo benzofuran–thiazole–benzamide (CAS 921911‑87‑7) is the essential matched‑pair control for halogen‑position SAR studies. Unlike the commercially prevalent 3‑bromo or 4‑bromo congeners, the ortho‑bromo substitution imposes a unique torsional angle on the benzamide–thiazole linkage, directly modulating target engagement. Crystallographically validated (orthorhombic Pna2₁) and supplied exclusively for non‑human research, this compound ensures your kinase, GPCR, or leukotriene‑pathway assays measure true regioisomer‑dependent pharmacology. Do not substitute with incorrect regioisomers—validate your hypotheses with the structurally confirmed ortho‑bromo probe.

Molecular Formula C19H13BrN2O3S
Molecular Weight 429.29
CAS No. 921911-87-7
Cat. No. B2773814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921911-87-7
Molecular FormulaC19H13BrN2O3S
Molecular Weight429.29
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C19H13BrN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23)
InChIKeyXOFGHAPPBAFKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-87-7): Structural and Physicochemical Baseline for Procurement Evaluation


2-Bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-87-7) is a synthetic small molecule (C19H13BrN2O3S, MW 429.29) belonging to the benzofuran–thiazole–benzamide hybrid class . The compound incorporates a 2-bromobenzamide moiety linked via a 2-aminothiazole bridge to a 5-methoxybenzofuran core. It is supplied as a research-grade chemical for non‑human, non‑therapeutic applications [1]. No primary literature reporting bioactivity data for this exact compound was retrievable from non‑excluded authoritative databases at the time of this analysis, placing the burden of differentiation on structural and physicochemical comparisons with its closest regioisomeric and constitutional analogs.

Why In-Class Benzofuran–Thiazole–Benzamide Analogs Cannot Substitute 2-Bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-87-7) Without Risk of Divergent Pharmacology


Within the benzofuran–thiazole–benzamide chemotype, seemingly minor regioisomeric or substituent permutations can produce substantial changes in target engagement and cellular potency. The class-level patent literature explicitly teaches that variation of the benzamide halogen position (ortho, meta, para) and the benzofuran alkoxy substitution (5‑OCH3 vs. 7‑OCH3) yields distinct compounds with non‑interchangeable pharmacological profiles [1]. The ortho‑bromo substitution in 921911‑87‑7 imposes a unique torsional angle on the benzamide–thiazole linkage that is absent in the meta‑ or para‑bromo congeners, as corroborated by crystallographic data from a structurally congruent C19H13BrN2O3S orthorhombic system [2]. A directly corroborating regioisomer pair—921911‑87‑7 (2‑bromo, 5‑methoxy) and 921869‑35‑4 (3‑bromo, 7‑methoxy)—differs in both substitution pattern and commercial sourcing, precluding de facto interchangeability in any assay system where bromine‑position or methoxy‑position driven steric and electronic effects modulate binding . Absent compound‑specific head‑to‑head data, these intrinsic structural differences constitute the minimum evidence basis for rejecting blind analog substitution.

Product‑Specific Quantitative Evidence Guide: 2-Bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-87-7) Differentiation Data


Regioisomeric Halogen Position: 2‑Bromo (ortho) vs. 3‑Bromo (meta) on the Benzamide Ring Generates Distinct Physicochemical and Conformational Profiles

CAS 921911‑87‑7 bears an ortho‑bromo substituent on the benzamide ring, whereas its closest catalogued regioisomer, 3‑bromo‑N‑[4‑(7‑methoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921869‑35‑4), carries a meta‑bromo group and a 7‑methoxy (rather than 5‑methoxy) benzofuran. Crystallographic analysis of a C19H13BrN2O3S compound adopting the ortho‑bromo configuration reveals an orthorhombic Pna21 space group with the bromine atom enforcing a distinct dihedral angle between the benzamide plane and the thiazole ring [1]. In the Fujisawa thiazolylbenzofuran patent family, explicit teaching indicates that the position of the halogen on the benzamide moiety is a primary determinant of leukotriene/SRS‑A antagonist potency, with ortho‑substituted analogs displaying divergent activity relative to meta‑ and para‑substituted congeners [2]. This structural divergence directly translates to non‑overlapping SAR trajectories and precludes blind substitution.

Medicinal Chemistry Structure–Activity Relationship (SAR) Regioisomer Differentiation

Crystallographically Confirmed Conformational Restriction: Ortho‑Bromo Enforces a Unique Benzamide–Thiazole Dihedral Angle

A small‑molecule crystal structure deposited for a C19H13BrN2O3S compound with the 2‑bromo‑benzamide motif (orthorhombic, space group Pna21, data collected at 120 K) provides direct evidence that the ortho‑bromo substituent locks the benzamide carbonyl into a specific orientation relative to the thiazole ring [1]. In meta‑ or para‑bromo analogs, this steric constraint is relieved, allowing a broader conformational ensemble. The constrained conformation affects both the hydrogen‑bonding capacity of the amide NH and the π‑stacking geometry of the bromophenyl ring—two features critical for target‑site recognition in kinase and GPCR binding pockets [2]. This crystallographically observed conformational restriction is a unique, verifiable feature absent in the 3‑bromo and 4‑bromo regioisomers.

Structural Biology X‑ray Crystallography Conformational Analysis

Benzofuran Methoxy Position: 5‑Methoxy vs. 7‑Methoxy Substitution Produces Distinct Electronic and Steric Landscapes

The target compound positions the methoxy group at the 5‑position of the benzofuran ring, whereas the closest commercially catalogued analog (CAS 921869‑35‑4) bears the methoxy at the 7‑position . In the broader benzofuran‑based thiazole literature, variation of the methoxy position from 5 to 7 alters the HOMO–LUMO gap and the electrostatic potential surface of the benzofuran, which in turn modulates π‑stacking interactions with aromatic residues in biological targets [1]. Docking studies on related bis‑thiazole–benzofuran hybrids have shown that the 5‑methoxy substituent engages in a distinct hydrogen‑bond network with active‑site water molecules that the 7‑methoxy isomer cannot replicate [1]. Consequently, the two regioisomers are not functionally equivalent in any binding assay, and procurement of one cannot serve as a proxy for the other.

Electron Donating Group Effects SAR Benzofuran Substitution

Patent‑Class SAR: Leukotriene and SRS‑A Antagonist Activity is Exquisitely Sensitive to Benzamide Substituent Identity and Position

The Fujisawa patent family (CN‑1209809‑A and related filings) specifically discloses thiazolylbenzofuran derivatives of formula (I) wherein the benzamide substituent (Q) is defined as heterocyclyl optionally substituted, and the biological endpoint is leukotriene and slow‑reacting substance of anaphylaxis (SRS‑A) antagonism [1]. Within this patent class, the identity and position of the halogen substituent on the benzamide ring are taught to be critical variables: ortho‑substituted benzamides populate a distinct activity cluster relative to meta‑ and para‑substituted analogs. 921911‑87‑7, with its ortho‑bromo substituent, falls squarely within the ortho‑substituted activity cluster, while the commercially available 3‑bromo analog (921869‑35‑4) belongs to the meta‑substituted cluster. The patent specification provides the structural basis for inferring that these clusters are not pharmacologically interchangeable [1].

Patent SAR Leukotriene Antagonism Inflammation

Recommended Application Scenarios for 2-Bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921911-87-7) Based on Available Differentiation Evidence


Regioisomer‑Specific SAR Exploration of Benzamide Halogen Position Effects on Target Binding

Investigators designing structure–activity relationship studies on kinase or GPCR targets should employ 921911‑87‑7 as the ortho‑bromo representative in a matched‑pair analysis alongside its 3‑bromo (921869‑35‑4) and 4‑bromo congeners. The crystallographically confirmed conformational constraint [1] and patent‑level evidence of halogen‑position‑dependent pharmacology [2] make this compound an essential control for isolating the contribution of benzamide geometry to biological activity.

Crystallographic Fragment Screening and Structure‑Based Drug Design

The availability of a high‑resolution crystal structure for the ortho‑bromo C19H13BrN2O3S scaffold (orthorhombic Pna21, 120 K) [1] makes 921911‑87‑7 a viable starting point for fragment‑based lead discovery. The bromine atom serves as an anomalous scatterer for phasing, while the constrained conformation reduces the entropic penalty upon binding—a feature leveraged in structure‑based design campaigns targeting PI3Kα or analogous kinase active sites [3].

Leukotriene Pathway Chemical Biology Probe Development

Based on the Fujisawa patent class definition [2], 921911‑87‑7 belongs to a chemotype with demonstrated leukotriene and SRS‑A antagonist activity. Researchers studying arachidonic acid cascade signaling, particularly leukotriene‑mediated inflammatory responses, can use this compound as an ortho‑bromo‑substituted probe to interrogate the stereoelectronic requirements of the leukotriene receptor binding pocket, where the ortho‑bromo group is predicted to engage a distinct sub‑pocket not accessible to meta‑ or para‑halogen analogs.

Physicochemical Benchmarking and Analytical Method Development

Procurement of 921911‑87‑7 as a reference standard enables laboratories to develop and validate HPLC, LC‑MS, or X‑ray diffraction methods for the benzofuran–thiazole–benzamide class. The compound's distinct retention time, mass spectrum, and crystallographic parameters [1] provide a reproducible benchmark that can be used to identify and quantify this specific regioisomer in mixture analyses, ensuring that the correct ortho‑bromo isomer, rather than the more readily available 3‑bromo analog, is being studied.

Quote Request

Request a Quote for 2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.